molecular formula C10H11NO5S B2638775 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid CAS No. 338421-39-9

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid

Cat. No.: B2638775
CAS No.: 338421-39-9
M. Wt: 257.26
InChI Key: KLIYXOULVANCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid is a chemical compound with the molecular formula C10H11NO5S and a molecular weight of 257.267 g/mol . This compound is known for its unique structure, which includes an aniline group, a sulfonyl group, and an acetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid typically involves the reaction of aniline with chloroacetic acid in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-9(6-17(15,16)7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIYXOULVANCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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